Cas no 1811-57-0 (1-Piperazineethanol, b,4-dimethyl-)
1-Piperazineethanol, b,4-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazineethanol, b,4-dimethyl-
- 1-Piperazineethanol,-bta-,4-dimethyl-(7CI,9CI)
- 2-(4-methylpiperazin-1-yl)propan-1-ol
- 1-Piperazineethanol,b,4-dimethyl
- 1-Piperazineethanol, beta,4-dimethyl-
- DTXSID80609257
- LS-12572
- SCHEMBL82218
- 1811-57-0
- MFCD28605356
- ALBB-033258
-
- MDL: MFCD28605356
- Inchi: 1S/C8H18N2O/c1-8(7-11)10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3
- InChI Key: NCRWIAUNUXORIB-UHFFFAOYSA-N
- SMILES: OCC(C)N1CCN(C)CC1
Computed Properties
- Exact Mass: 158.14200
- Monoisotopic Mass: 158.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 26.7Ų
Experimental Properties
- PSA: 26.71000
- LogP: -0.50960
1-Piperazineethanol, b,4-dimethyl- Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Piperazineethanol, b,4-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1970761-100mg |
2-(4-Methylpiperazin-1-yl)propan-1-ol |
1811-57-0 | 98% | 100mg |
$126.0 | 2024-08-03 | |
| Ambeed | A1970761-250mg |
2-(4-Methylpiperazin-1-yl)propan-1-ol |
1811-57-0 | 98% | 250mg |
$213.0 | 2024-08-03 | |
| Ambeed | A1970761-1g |
2-(4-Methylpiperazin-1-yl)propan-1-ol |
1811-57-0 | 98% | 1g |
$575.0 | 2024-08-03 | |
| A2B Chem LLC | AA96590-500mg |
1-Piperazineethanol, β,4-dimethyl- |
1811-57-0 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AA96590-1g |
1-Piperazineethanol, β,4-dimethyl- |
1811-57-0 | >95% | 1g |
$509.00 | 2024-04-20 | |
| A2B Chem LLC | AA96590-5g |
1-Piperazineethanol, β,4-dimethyl- |
1811-57-0 | >95% | 5g |
$995.00 | 2024-04-20 | |
| A2B Chem LLC | AA96590-10g |
1-Piperazineethanol, β,4-dimethyl- |
1811-57-0 | >95% | 10g |
$1412.00 | 2024-04-20 | |
| A2B Chem LLC | AA96590-25g |
1-Piperazineethanol, β,4-dimethyl- |
1811-57-0 | >95% | 25g |
$2384.00 | 2024-04-20 | |
| abcr | AB562193-500 mg |
2-(4-Methylpiperazin-1-yl)propan-1-ol; . |
1811-57-0 | 500MG |
€259.20 | 2022-08-31 | ||
| abcr | AB562193-1 g |
2-(4-Methylpiperazin-1-yl)propan-1-ol; . |
1811-57-0 | 1g |
€306.00 | 2022-08-31 |
1-Piperazineethanol, b,4-dimethyl- Suppliers
1-Piperazineethanol, b,4-dimethyl- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-Piperazineethanol, b,4-dimethyl-
Comprehensive Overview of 1-Piperazineethanol, β,4-dimethyl- (CAS No. 1811-57-0): Properties, Applications, and Industry Insights
1-Piperazineethanol, β,4-dimethyl- (CAS No. 1811-57-0) is a specialized organic compound belonging to the piperazine derivatives family. This compound, also referred to as 2-(2,5-dimethylpiperazin-1-yl)ethanol, has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and versatile applications. With the increasing demand for high-purity intermediates in drug synthesis, this compound has become a focal point for researchers exploring novel therapeutic agents and catalysts.
The molecular structure of 1-Piperazineethanol, β,4-dimethyl- features a piperazine ring substituted with methyl groups at the 2 and 5 positions, along with an ethanol side chain. This configuration contributes to its enhanced solubility in polar solvents, making it a valuable component in formulation chemistry. Recent studies highlight its potential role in optimizing drug delivery systems, particularly in enhancing bioavailability for central nervous system (CNS) targeting—a trending topic in pharmaceutical R&D.
In the context of green chemistry and sustainable synthesis, CAS No. 1811-57-0 has been investigated as a building block for biodegradable polymers and non-toxic surfactants. Industry reports suggest its compatibility with ionic liquid-based reactions, aligning with the global shift toward eco-friendly manufacturing. Researchers are also examining its utility in asymmetric catalysis, addressing the growing need for chiral intermediates in agrochemicals and fragrances.
From a commercial perspective, suppliers of 1-Piperazineethanol, β,4-dimethyl- emphasize its >98% purity grades to meet stringent regulatory standards like ICH Q7 and USP/EP monographs. Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed for quality verification, reflecting the compound's importance in GMP-compliant production. These protocols resonate with current industry queries about traceability in fine chemicals and batch-to-batch consistency.
Emerging discussions in computational chemistry have explored the molecular docking potential of 1811-57-0 with protein targets, particularly in neurological disorder research. This aligns with frequent search trends around AI-driven drug discovery and in silico ADMET prediction. Furthermore, patent databases reveal its inclusion in multicomponent reaction (MCR) methodologies, underscoring its relevance in high-throughput screening platforms.
Storage and handling recommendations for CAS No. 1811-57-0 typically advise argon-protected environments to prevent oxidation, a detail often queried by laboratory technicians. Its hygroscopic nature necessitates desiccated conditions, while its melting point range (78–82°C) informs process design for hot-melt extrusion applications—a technique gaining traction in controlled-release formulations.
In conclusion, 1-Piperazineethanol, β,4-dimethyl- represents a compelling case study in structure-activity relationship (SAR) optimization. Its dual functionality as both a hydrogen bond donor/acceptor positions it at the intersection of medicinal chemistry and material science. As regulatory bodies emphasize QbD (Quality by Design) principles, this compound's well-characterized properties make it a benchmark for rational molecular design in contemporary research.
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